molecular formula C16H14O4 B7962469 Methyl3-[2-(methoxycarbonyl)phenyl]benzoate

Methyl3-[2-(methoxycarbonyl)phenyl]benzoate

Cat. No.: B7962469
M. Wt: 270.28 g/mol
InChI Key: VFJPTSAUHWHHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl3-[2-(methoxycarbonyl)phenyl]benzoate is an organic compound with the molecular formula C16H14O4. It is an ester derivative of benzoic acid and is characterized by the presence of a methoxycarbonyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl3-[2-(methoxycarbonyl)phenyl]benzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

C7H6O3+CH3OHC8H8O3+H2O\text{C}_7\text{H}_6\text{O}_3 + \text{CH}_3\text{OH} \rightarrow \text{C}_8\text{H}_8\text{O}_3 + \text{H}_2\text{O} C7​H6​O3​+CH3​OH→C8​H8​O3​+H2​O

Industrial Production Methods: In industrial settings, the production of methyl 3-[2-(methoxycarbonyl)phenyl]benzoate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-[2-(carboxy)phenyl]benzoic acid.

    Reduction: 3-[2-(hydroxymethyl)phenyl]benzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl3-[2-(methoxycarbonyl)phenyl]benzoate is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[2-(methoxycarbonyl)phenyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors.

Comparison with Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Methyl 4-[2-(methoxycarbonyl)phenyl]benzoate

Comparison: Methyl3-[2-(methoxycarbonyl)phenyl]benzoate is unique due to the position of the methoxycarbonyl group on the phenyl ring, which influences its reactivity and interactions. Compared to methyl benzoate, it has additional functional groups that provide more versatility in chemical reactions. Ethyl benzoate, on the other hand, has a different alkyl group, affecting its physical properties and applications.

Properties

IUPAC Name

methyl 2-(3-methoxycarbonylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(18)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJPTSAUHWHHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.